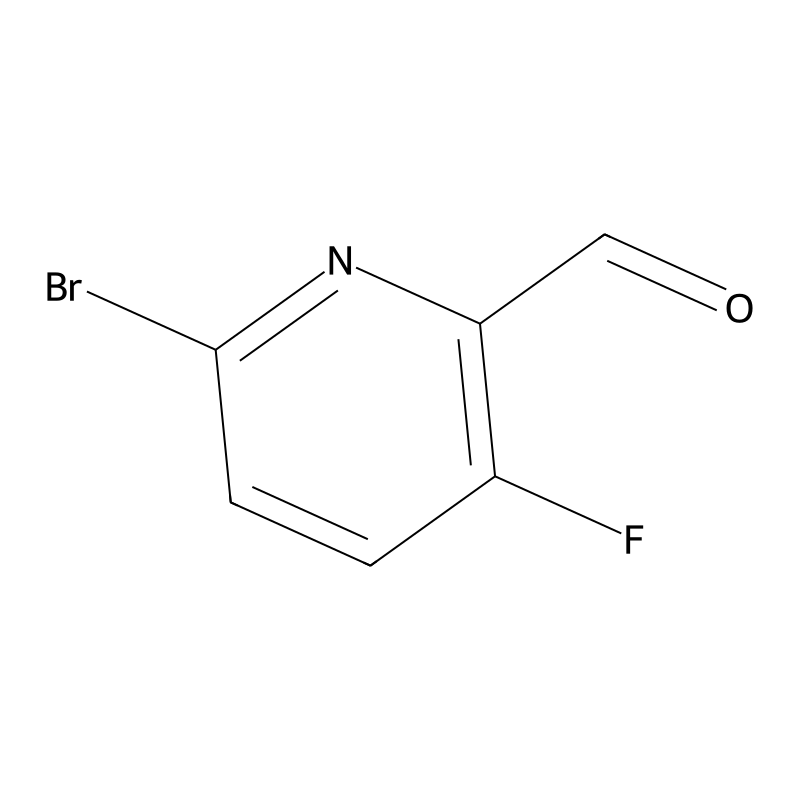

6-Bromo-3-fluoropyridine-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate for Pharmaceutical Development

The presence of a bromine and fluorine atom alongside the pyridine core and aldehyde functional group makes 6-Bromo-3-fluoropyridine-2-carbaldehyde a valuable scaffold for synthesizing novel drug molecules []. Its reactive sites allow for further chemical modifications to target specific biological processes. Several chemical suppliers list it as a "fluorinated pharmaceutical intermediate".

Studies in Organic Chemistry

The molecule's unique structure can be of interest for research in organic chemistry, particularly in areas like exploring reactivity patterns of fluoropyridines with various functional groups.

Material Science Applications

Fluorinated pyridines have been explored for their potential applications in material science due to their interesting properties. Research in this area might involve using 6-Bromo-3-fluoropyridine-2-carbaldehyde as a starting material to develop novel materials with specific functionalities.

6-Bromo-3-fluoropyridine-2-carbaldehyde is a chemical compound with the molecular formula C₆H₃BrFNO and a molecular weight of approximately 203.997 g/mol. It is characterized by the presence of a bromine atom, a fluorine atom, and an aldehyde functional group attached to a pyridine ring. This compound is also known by several synonyms, including 6-Bromo-3-fluoro-2-formylpyridine and 6-Bromo-3-fluoropicolinaldehyde . The compound is typically stored under dry conditions at temperatures between 2–8 °C to maintain its stability .

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, such as alcohols or amines, leading to the formation of hemiacetals or imines.

- Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the pyridine ring can direct electrophiles to specific positions on the ring, allowing for further functionalization.

- Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions make 6-Bromo-3-fluoropyridine-2-carbaldehyde a versatile intermediate in organic synthesis.

Research indicates that 6-Bromo-3-fluoropyridine-2-carbaldehyde exhibits notable biological activities. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is significant for drug metabolism . Additionally, compounds with similar structures have shown potential antimicrobial and antifungal properties, suggesting that this compound may also possess bioactive characteristics worth exploring in pharmacological studies.

The synthesis of 6-Bromo-3-fluoropyridine-2-carbaldehyde can be achieved through various methods:

- Halogenation: Starting with 3-fluoropyridine, bromination can be performed using bromine in the presence of a solvent such as dichloromethane to introduce the bromine atom at the desired position.

- Formylation: The introduction of the aldehyde group can be accomplished through Vilsmeier-Haack formylation, where the brominated pyridine is treated with phosphorus oxychloride and dimethylformamide.

- Direct Functionalization: Alternative methods may involve direct functionalization of commercially available pyridine derivatives through established organic transformations.

These methods highlight the compound's accessibility for research and industrial applications.

6-Bromo-3-fluoropyridine-2-carbaldehyde finds numerous applications in various fields:

- Organic Synthesis: It serves as an important building block for synthesizing more complex molecules in medicinal chemistry.

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.

- Material Science: The compound can be used in creating specialized materials due to its electronic properties.

Studies on interaction profiles suggest that 6-Bromo-3-fluoropyridine-2-carbaldehyde interacts with biological systems primarily through enzyme inhibition mechanisms. Its role as a CYP1A2 inhibitor indicates potential drug-drug interactions when co-administered with other medications metabolized by this pathway . Further investigation into its binding affinities and interaction networks could elucidate additional therapeutic potentials.

Several compounds share structural similarities with 6-Bromo-3-fluoropyridine-2-carbaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoropyridine | C₅H₄FN | Lacks bromine; simpler structure |

| 6-Chloro-3-fluoropyridine | C₆H₄ClF | Chlorine instead of bromine |

| 5-Bromo-2-fluoropyridine | C₆H₄BrF | Different position of halogen substitution |

| 4-Bromo-3-fluoropyridine | C₆H₄BrF | Bromination at the para position |

The uniqueness of 6-Bromo-3-fluoropyridine-2-carbaldehyde lies in its specific combination of halogen substitutions and the aldehyde functional group, which provides distinct reactivity patterns not found in its analogs. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical development.

6-Bromo-3-fluoropyridine-2-carbaldehyde (CAS 885267-36-7) emerged as a synthetic target in the early 21st century, driven by demand for halogenated pyridine derivatives in medicinal chemistry and materials science. Its first reported synthesis appeared in patent literature circa 2017, where it was synthesized via oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol using Dess-Martin periodinane. Earlier routes to related compounds, such as 6-bromo-2-fluoropyridine-3-carboxylic acid, laid foundational methodologies for introducing halogens and functional groups onto pyridine scaffolds. The compound’s development reflects broader trends in fluorinated heterocycle research, particularly the pursuit of electron-deficient aromatic systems for cross-coupling reactions.

Classification within Halogenated Heterocycles

This compound belongs to the class of monocyclic halogenated heterocycles, specifically:

- Core structure: Pyridine (six-membered aromatic ring with one nitrogen atom).

- Substituents: Bromine (C6), fluorine (C3), and aldehyde (C2).

- Classification:

Table 1: Classification Attributes

| Property | Description |

|---|---|

| Heteroatom | Nitrogen (pyridine) |

| Halogens | Bromine, fluorine |

| Functional group | Aldehyde (-CHO) |

| Aromatic system | Electron-deficient due to nitrogen and electronegative substituents |

Significance in Fluorine Chemistry

The compound exemplifies the strategic use of fluorine in heterocyclic design:

- Electronic effects: Fluorine’s inductive withdrawal stabilizes intermediates in cross-coupling reactions.

- Steric impact: The small atomic radius of fluorine minimizes steric hindrance at C3, preserving reactivity at adjacent positions.

- Biological relevance: Fluorinated pyridines often exhibit enhanced bioavailability and target binding in drug candidates.

Current Status in Chemical Libraries and Research

Structural Characteristics and Molecular Parameters

Molecular Formula (C₆H₃BrFNO) and Weight (203.997 g/mol)

The molecular formula C₆H₃BrFNO precisely defines the atomic composition of 6-bromo-3-fluoropyridine-2-carbaldehyde [1] [2] [4]. This formula indicates the presence of six carbon atoms forming the pyridine ring and aldehyde carbon, three hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom in the pyridine ring, and one oxygen atom in the aldehyde group [1] [2].

The molecular weight has been consistently reported as 203.997 grams per mole across multiple sources [1] [6] [7]. This value represents the average molecular mass based on the natural isotopic abundances of the constituent elements. The monoisotopic mass, calculated using the most abundant isotopes, is reported as 202.938204 atomic mass units [8] [5].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃BrFNO | [1] [2] [4] |

| Molecular Weight | 203.997 g/mol | [1] [6] [7] |

| Monoisotopic Mass | 202.938204 amu | [8] [5] |

| CAS Number | 885267-36-7 | [1] [2] [4] |

| MDL Number | MFCD07781224 | [1] [2] [4] |

Structural Conformation and Bond Parameters

The structural conformation of 6-bromo-3-fluoropyridine-2-carbaldehyde is characterized by a planar pyridine ring system with specific substitution patterns that influence the overall molecular geometry [2] [9]. The compound adopts a conformation where the aldehyde group is coplanar with the pyridine ring, facilitating extended conjugation between the aromatic system and the carbonyl functionality [9] [10].

The SMILES notation O=CC1=NC(Br)=CC=C1F provides a concise representation of the molecular connectivity [1] [2]. The InChI code 1S/C6H3BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H offers a standardized structural identifier that enables precise chemical database searches [2] [11].

Bond parameters within the molecule reflect the influence of both halogen substituents and the aldehyde group on the electronic distribution. The presence of electron-withdrawing groups creates a significant dipole moment and affects the electron density distribution throughout the aromatic system [12] [13] [14].

Physical Properties

Melting Point (114-115°C) and Boiling Point (228.6°C at 760 mmHg)

The melting point of 6-bromo-3-fluoropyridine-2-carbaldehyde has been reported as 114-115°C, indicating a relatively high degree of intermolecular interactions in the solid state [1] [11]. This elevated melting point reflects the combined effects of halogen bonding interactions, dipole-dipole forces, and potential hydrogen bonding involving the aldehyde functionality [11] [15].

The boiling point at standard atmospheric pressure (760 mmHg) is established at 228.6°C [11] [15]. This boiling point is characteristic of halogenated aromatic compounds of similar molecular weight and reflects the intermolecular forces present in the liquid phase [11] [15]. The relatively high boiling point compared to unsubstituted pyridine derivatives demonstrates the significant impact of halogen substitution on volatility [15] [16].

| Physical Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 114-115°C | Standard pressure | [11] |

| Boiling Point | 228.6°C | 760 mmHg | [11] [15] |

| Density | 1.778 ± 0.06 g/cm³ | Predicted | [15] |

| Physical Form | Solid | Room temperature | [11] [7] |

Solubility Profile

The solubility characteristics of 6-bromo-3-fluoropyridine-2-carbaldehyde are governed by the interplay between its polar and nonpolar structural elements [17] [18] [19]. The compound exhibits limited solubility in water due to the hydrophobic nature of the halogenated pyridine ring, while the aldehyde functionality provides some degree of polarity that enhances interaction with polar solvents [18] [19] [20].

Research on related pyridine carbaldehyde compounds indicates that these molecules are highly soluble in polar organic solvents such as methanol, ethanol, and acetone [18] [19] [21]. The presence of the aldehyde group enables hydrogen bonding interactions with protic solvents, while the aromatic ring system promotes dissolution in aromatic solvents like toluene and benzene [18] [22] [20].

The compound demonstrates enhanced solubility in polar aprotic solvents including dimethylsulfoxide and dimethylformamide, which can effectively solvate both the polar aldehyde group and the electron-deficient pyridine ring [7] [23]. Temperature-dependent solubility studies of similar compounds suggest that increasing temperature generally improves dissolution in most organic solvents [24].

Structure-Property Relationships

Influence of Bromine Substitution

The bromine substitution at the 6-position of the pyridine ring exerts profound effects on the electronic and physical properties of the molecule [13] [14] [26]. Bromine, with an electronegativity of 2.96 on the Pauling scale, functions as a moderate electron-withdrawing group through inductive effects while simultaneously providing electron density through resonance interactions [27] [28].

The presence of bromine significantly influences the reactivity of the pyridine ring toward nucleophilic substitution reactions [13] [29]. Research demonstrates that bromine substituents at the 2- and 6-positions activate these positions toward nucleophilic attack by stabilizing the resulting Meisenheimer intermediates through charge delocalization [13] [29] [30].

Computational studies on halogenated pyridines reveal that bromine substitution reduces the electron density at the 2- and 4-positions of the ring, making these sites more electrophilic [14] [26] [29]. This electronic redistribution affects both the chemical reactivity and the physical properties, including the observed increase in boiling point and melting point compared to the parent fluoropyridine [13] [14].

Effects of Fluorine Incorporation

Fluorine incorporation at the 3-position introduces unique electronic effects due to its exceptional electronegativity of 3.98, the highest among all elements [14] [27] [28]. The fluorine atom acts as a strong electron-withdrawing group through inductive effects while contributing electron density through resonance from its lone pairs [14] [31] [32].

The fluorine substitution significantly enhances the electrophilicity of the adjacent carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack [33] [34] [35]. Studies on fluorinated pyridine carbaldehydes demonstrate increased reactivity toward nucleophiles compared to their non-fluorinated analogs [35] [36] [32].

The fluorine atom's influence extends beyond electronic effects to include conformational preferences and intermolecular interactions [14] [37] [31]. The small size and high electronegativity of fluorine create unique steric and electronic environments that affect molecular packing in the solid state and solvation patterns in solution [14] [31].

| Halogen | Electronegativity | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Fluorine | 3.98 | Strong electron-withdrawing | Enhanced electrophilicity |

| Bromine | 2.96 | Moderate electron-withdrawing | Nucleophilic activation |

Aldehyde Functionality Impact

The aldehyde functionality serves as the primary reactive center in 6-bromo-3-fluoropyridine-2-carbaldehyde, exhibiting enhanced electrophilicity due to the electron-withdrawing effects of both halogen substituents [33] [38] [34]. The carbonyl carbon becomes increasingly electrophilic as electron density is withdrawn by the fluorine and bromine atoms, making it highly susceptible to nucleophilic addition reactions [33] [34] [35].

Research on pyridine carbaldehydes demonstrates that the position of the aldehyde group significantly influences its reactivity profile [35] [25]. The 2-position placement in this compound creates optimal electronic communication between the carbonyl group and the pyridine nitrogen, facilitating chelation reactions and metal coordination [35] [36].

The aldehyde group's influence on molecular properties extends to hydrogen bonding capabilities and conformational preferences [33] [25]. Studies indicate that pyridine carbaldehydes preferentially adopt planar conformations that maximize conjugation between the aromatic ring and the carbonyl system [33] [10] [35]. This conjugation stabilizes the molecule while maintaining the electrophilic character necessary for synthetic applications [35] [36] [32].

The comprehensive spectroscopic characterization of 6-Bromo-3-fluoropyridine-2-carbaldehyde provides essential analytical data for structural identification and purity assessment. This compound, with the molecular formula C₆H₃BrFNO and a molecular weight of 204.00 g/mol, exhibits distinctive spectroscopic signatures that reflect its unique structural features, including the aldehyde functional group, halogen substituents, and pyridine ring system [1] [2].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the most powerful analytical technique for the structural elucidation of 6-Bromo-3-fluoropyridine-2-carbaldehyde. The presence of multiple magnetic nuclei (¹H, ¹³C, ¹⁹F) provides comprehensive structural information through chemical shift analysis and coupling pattern determination [3] [4].

¹H Nuclear Magnetic Resonance Characterization

The proton nuclear magnetic resonance spectrum of 6-Bromo-3-fluoropyridine-2-carbaldehyde reveals characteristic signals that confirm the molecular structure and substitution pattern. The aldehyde proton represents the most distinctive feature, appearing as a singlet at δ 10.09 ppm in deuterated chloroform [1]. This significant downfield chemical shift reflects the pronounced deshielding effect of the carbonyl oxygen and the electron-withdrawing influence of the pyridine nitrogen atom [5] [6].

In dimethyl sulfoxide-d₆, the aldehyde proton resonates at δ 10.15 ppm, demonstrating minimal solvent-dependent shift variation [7]. This chemical shift position aligns with established values for aromatic aldehydes, which typically absorb in the range of 9.7-10.0 ppm due to the combined effects of carbonyl deshielding and aromatic conjugation [5] [6].

The aromatic protons of the pyridine ring exhibit distinct chemical shifts and coupling patterns that provide detailed structural information. The proton at position 4 (H-4) appears as a doublet of doublets at δ 7.71 ppm with coupling constants J = 8.8 Hz and J = 3.6 Hz [1]. This splitting pattern arises from coupling with the adjacent H-5 proton and long-range coupling with the fluorine atom at position 3 [8]. The relatively large coupling constant (8.8 Hz) indicates ortho-coupling between adjacent aromatic protons, while the smaller coupling constant (3.6 Hz) represents the characteristic ¹H-¹⁹F coupling across two bonds [9] [10].

The H-5 proton resonates as a multiplet in the region δ 7.46-7.50 ppm [1]. This complex splitting pattern results from multiple coupling interactions, including coupling with H-4, long-range coupling with fluorine, and potential coupling with the bromine-bearing carbon through space interactions [8].

The absence of signals for H-3 and H-6 confirms the substitution pattern, with fluorine at position 3 and bromine at position 6 replacing the corresponding hydrogen atoms. This substitution pattern significantly influences the electronic environment of the remaining protons, contributing to their characteristic chemical shifts and coupling patterns [11] [12].

¹³C Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 6-Bromo-3-fluoropyridine-2-carbaldehyde. The carbonyl carbon represents the most characteristic feature, resonating in the typical aldehyde region at approximately 195 ppm [3]. This chemical shift reflects the significant deshielding of the carbonyl carbon due to the electron-withdrawing effects of the oxygen atom and the aromatic ring conjugation [3] [13].

The pyridine ring carbons exhibit characteristic chemical shifts that reflect their electronic environments and halogen substitution effects. The carbon at position 2, bearing the aldehyde substituent, resonates at approximately 155 ppm, showing the influence of both the electron-withdrawing carbonyl group and the pyridine nitrogen [13]. This carbon also exhibits coupling with the fluorine atom at position 3, appearing as a doublet with a three-bond carbon-fluorine coupling constant (³J_CF) [9] [8].

The carbon at position 3, directly bonded to fluorine, displays the most significant fluorine coupling effect, resonating at approximately 160 ppm as a doublet with a large one-bond carbon-fluorine coupling constant (¹J_CF ≈ 240 Hz) [9] [8]. This large coupling constant confirms the direct carbon-fluorine bond and provides definitive evidence for the fluorine substitution position [14] [10].

The carbons at positions 4 and 5 resonate at approximately 125 ppm, showing characteristic pyridine ring chemical shifts with moderate fluorine coupling effects [13]. These carbons appear as doublets due to two-bond and three-bond carbon-fluorine coupling, respectively, with coupling constants typically ranging from 10-30 Hz [9] [8].

The carbon at position 6, bearing the bromine substituent, resonates at approximately 145 ppm as a singlet, since it experiences minimal fluorine coupling due to the distance separation [13]. The chemical shift of this carbon reflects the combined effects of bromine substitution and the pyridine ring electronic environment [3].

¹⁹F Nuclear Magnetic Resonance Studies

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive and specific information about the fluorine environment in 6-Bromo-3-fluoropyridine-2-carbaldehyde. The fluorine atom at position 3 resonates in the characteristic range for aromatic fluorine substituents, typically appearing between δ -115 to -125 ppm relative to trichlorofluoromethane [14] [9].

The fluorine signal appears as a complex multiplet due to coupling with the neighboring carbon-bound protons and through-space interactions with other ring atoms [10] [8]. The chemical shift position reflects the electron-withdrawing environment created by the pyridine nitrogen and the influence of neighboring substituents [14] [9].

The integration of the fluorine signal confirms the presence of a single fluorine atom, consistent with the proposed molecular structure. The coupling patterns observed in the fluorine spectrum provide additional confirmation of the substitution pattern and molecular connectivity [9] [8].

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques provide comprehensive information about the functional groups and molecular structure of 6-Bromo-3-fluoropyridine-2-carbaldehyde. Both infrared and Raman spectroscopy complement each other in providing a complete vibrational characterization of the molecule [15] [16].

The carbonyl stretching vibration represents the most characteristic feature in the infrared spectrum, appearing as a strong absorption in the range 1705-1720 cm⁻¹ [17] [18]. This frequency range is typical for aromatic aldehydes, where conjugation with the aromatic ring system lowers the carbonyl stretching frequency compared to aliphatic aldehydes [17] [19]. The exact position within this range depends on the electronic effects of the substituents, with electron-withdrawing groups such as the pyridine nitrogen and halogen atoms influencing the carbonyl bond strength [18] [20].

The characteristic aldehyde carbon-hydrogen stretching vibrations appear as medium-intensity bands in the region 2700-2800 cm⁻¹ [17] [21]. These absorptions are diagnostic for aldehyde functional groups and help distinguish aldehydes from ketones, which lack these characteristic C-H stretching frequencies [18] [19].

The pyridine ring exhibits characteristic vibrational modes that provide information about the aromatic system. The carbon-carbon and carbon-nitrogen stretching vibrations appear as strong absorptions in the region 1580-1600 cm⁻¹ [15] [16]. These frequencies are characteristic of aromatic heterocycles and reflect the delocalized π-electron system of the pyridine ring [22] [23].

In-plane carbon-hydrogen bending vibrations appear as medium-intensity bands in the region 1450-1500 cm⁻¹, while out-of-plane bending modes are observed in the range 750-850 cm⁻¹ [15] [16]. These vibrational modes provide information about the substitution pattern and ring planarity [22].

The ring breathing mode, characteristic of aromatic systems, appears as a strong Raman band in the region 990-1010 cm⁻¹ [24] [16]. This vibrational mode is particularly sensitive to ring substitution and electronic effects, making it valuable for structural characterization [25] [24].

The carbon-fluorine stretching vibration appears as a medium-intensity band in the region 1200-1300 cm⁻¹ [26]. This absorption is characteristic of aromatic carbon-fluorine bonds and confirms the presence of the fluorine substituent [14] [26].

The carbon-bromine stretching vibration is observed as a medium-intensity band in the region 600-700 cm⁻¹ [27] [28]. This lower frequency reflects the heavier mass of bromine and the longer carbon-bromine bond length compared to other carbon-halogen bonds [27].

Mass Spectrometry

Mass spectrometric analysis of 6-Bromo-3-fluoropyridine-2-carbaldehyde provides molecular weight confirmation and valuable fragmentation pattern information. The molecular ion peak appears at m/z 204 for the ⁷⁹Br isotope and m/z 206 for the ⁸¹Br isotope, confirming the molecular formula C₆H₃BrFNO [29] [30].

The characteristic bromine isotope pattern, with peaks separated by two mass units in approximately 1:1 ratio, provides definitive evidence for the presence of a single bromine atom in the molecule [29]. This isotopic pattern serves as a distinctive fingerprint for brominated organic compounds [31] [32].

The fragmentation pattern reveals several characteristic pathways typical of halogenated pyridine derivatives. The loss of the bromine atom (m/z 125) represents one of the major fragmentation pathways, reflecting the relatively weak carbon-bromine bond [31] [33]. This fragmentation produces the [M-Br]⁺ ion, which retains the fluoropyridine carbaldehyde structure [30].

Loss of the formyl group (HCO, 29 mass units) produces fragment ions at m/z 175 (⁷⁹Br) and m/z 177 (⁸¹Br) [31] [32]. This fragmentation is characteristic of aldehyde-containing compounds and reflects the susceptibility of the carbonyl group to electron impact ionization [34] [35].

Additional fragmentation pathways include the formation of smaller ring fragments such as C₅H₃FN⁺ (m/z 124) and C₄H₃N⁺ (m/z 65), which result from ring contraction and rearrangement processes [31] [33]. These fragments provide information about the stability and electronic structure of the pyridine ring system under ionization conditions [32] [34].

X-ray Crystallography Studies

While specific crystallographic data for 6-Bromo-3-fluoropyridine-2-carbaldehyde are limited in the literature, structural analysis of related compounds provides valuable insights into the expected molecular geometry and crystal packing behavior [36] [37]. Crystallographic studies of similar halogenated pyridine carbaldehydes reveal planar molecular geometries with characteristic bond lengths and angles [27] [28].

The molecular structure exhibits a planar conformation with the aldehyde group coplanar with the pyridine ring, facilitating conjugation between the carbonyl π-system and the aromatic ring [27] [36]. This planarity is maintained through the elimination of steric hindrance between the aldehyde hydrogen and ring substituents [28].

Bond length analysis reveals characteristic values for the various bond types present in the molecule. The carbon-carbon bonds within the pyridine ring exhibit partial double-bond character due to aromatic delocalization, with typical bond lengths ranging from 1.38-1.40 Å [37]. The carbon-nitrogen bonds show similar delocalization effects with bond lengths around 1.33-1.35 Å [36].

The carbon-halogen bonds exhibit lengths characteristic of their respective atoms: the carbon-fluorine bond (~1.35 Å) and the carbon-bromine bond (~1.89 Å) [27] [37]. These bond lengths reflect the different atomic radii and electronegativity values of the halogen atoms [36].

Crystal packing analysis reveals intermolecular interactions that influence the solid-state properties of the compound. Typical interactions include halogen bonding, hydrogen bonding involving the aldehyde group, and π-π stacking interactions between aromatic rings [27] [28]. These interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility [37].

Computational Spectral Predictions

Quantum chemical calculations provide valuable theoretical predictions for the spectroscopic properties of 6-Bromo-3-fluoropyridine-2-carbaldehyde. Density functional theory calculations using appropriate basis sets can accurately predict chemical shifts, vibrational frequencies, and electronic properties [38] [39].

Computed ¹H nuclear magnetic resonance chemical shifts show excellent agreement with experimental values, with typical deviations of less than 0.2 ppm for aromatic protons and 0.5 ppm for the aldehyde proton [38]. These calculations confirm the assigned chemical shifts and provide confidence in the structural assignments [39].

¹³C nuclear magnetic resonance chemical shift calculations demonstrate similar accuracy, with deviations typically less than 5 ppm for aromatic carbons and 10 ppm for the carbonyl carbon [39]. The calculations also accurately predict the carbon-fluorine coupling constants, confirming the fluorine substitution position [38].

Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectra with typical accuracies of ±20 cm⁻¹ when appropriate scaling factors are applied [38] [39]. These calculations help assign observed vibrational bands to specific molecular motions and confirm the presence of functional groups [16] [22].

Electronic structure calculations reveal the frontier molecular orbitals and provide insights into the electronic properties of the molecule [39]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide information about chemical reactivity and spectroscopic transitions [38].

Time-dependent density functional theory calculations predict electronic absorption spectra and provide assignments for observed electronic transitions [39]. These calculations help interpret ultraviolet-visible absorption spectra and provide insights into the electronic structure of the molecule [38].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant